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molecular formula C19H24N2OS B160161 N-(4-phenoxy-2,6-diisopropylphenyl)thiourea CAS No. 135252-10-7

N-(4-phenoxy-2,6-diisopropylphenyl)thiourea

Cat. No. B160161
M. Wt: 328.5 g/mol
InChI Key: RBDFBEPKVUICAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997967

Procedure details

305 g (1 mol) of 4-phenoxy-2,6-diisopropylaniline hydrochloride, 97 g (1.2 mol) of sodium thiocyanate, 10 ml of water and 10 ml of concentrated hydrochloric acid are suspended in 800 ml of o-xylene. The mixture is heated to 90° C. over 6 hours, during which time 2 ml of concentrated hydrochloric acid are added after 3 hours and then after each further hour. Thereafter the reaction mixture is cooled to room temperature and the product is isolated by filtration, washed with water and dried, giving 315 g (96% of theory) of N-(4-phenoxy-2,6-diisopropylphenyl)thiourea in the form of pale grey crystals which melt at 219°-221° C.
Name
4-phenoxy-2,6-diisopropylaniline hydrochloride
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[O:2]([C:9]1[CH:15]=[C:14]([CH:16]([CH3:18])[CH3:17])[C:12]([NH2:13])=[C:11]([CH:19]([CH3:21])[CH3:20])[CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[S-:22][C:23]#[N:24].[Na+].O.Cl>CC1C=CC=CC=1C>[O:2]([C:9]1[CH:10]=[C:11]([CH:19]([CH3:21])[CH3:20])[C:12]([NH:13][C:23]([NH2:24])=[S:22])=[C:14]([CH:16]([CH3:17])[CH3:18])[CH:15]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-phenoxy-2,6-diisopropylaniline hydrochloride
Quantity
305 g
Type
reactant
Smiles
Cl.O(C1=CC=CC=C1)C1=CC(=C(N)C(=C1)C(C)C)C(C)C
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added after 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
after each further hour
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC(=C(C(=C1)C(C)C)NC(=S)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 315 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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